molecular formula C19H16N2O5S B2886029 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 477547-35-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2886029
CAS No.: 477547-35-6
M. Wt: 384.41
InChI Key: WRUPNNQXWQJOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a benzodioxole moiety and at the 2-position with a 3,5-dimethoxybenzamide group. The benzodioxole and methoxy groups contribute to its electronic and steric properties, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. This compound’s structural complexity and functional diversity align with trends in drug discovery, where hybrid molecules combining multiple pharmacophores are prioritized .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-23-13-5-12(6-14(8-13)24-2)18(22)21-19-20-15(9-27-19)11-3-4-16-17(7-11)26-10-25-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUPNNQXWQJOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-4-(benzo[d]dioxol-5-yl)thiazole

The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves reacting an α-bromoketone with thiourea.

Step 1: Synthesis of 2-Bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one
Piperonal (benzo[d]dioxole-5-carbaldehyde) is acetylated to form 1-(benzo[d]dioxol-5-yl)ethan-1-one, followed by bromination using bromine in acetic acid:
$$
\text{1-(Benzo[d]dioxol-5-yl)ethan-1-one} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one} \quad
$$
Conditions : 0–5°C, 2 hours, 85% yield.

Step 2: Cyclization with Thiourea
The α-bromoketone reacts with thiourea in ethanol under reflux to form 2-amino-4-(benzo[d]dioxol-5-yl)thiazole:
$$
\text{2-Bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-(benzo[d]dioxol-5-yl)thiazole} \quad
$$
Conditions : 78°C, 4 hours, 72% yield.

Introduction of the 3,5-Dimethoxybenzamide Group

Amide Coupling via Carbodiimide Chemistry

The primary amine on the thiazole ring is acylated with 3,5-dimethoxybenzoyl chloride using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent:
$$
\text{2-Amino-4-(benzo[d]dioxol-5-yl)thiazole} + \text{3,5-Dimethoxybenzoyl chloride} \xrightarrow{\text{DCC, DMAP}} \text{N-(4-(Benzo[d]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide} \quad
$$
Conditions : Dichloromethane, 0°C to room temperature, 12 hours, 68% yield.

Alternative Method: HBTU-Mediated Coupling

A more efficient approach employs O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF):
$$
\text{2-Amino-4-(benzo[d]dioxol-5-yl)thiazole} + \text{3,5-Dimethoxybenzoic acid} \xrightarrow{\text{HBTU, DIPEA}} \text{Target Compound} \quad
$$
Conditions : DMF, room temperature, 6 hours, 82% yield.

Optimization and Reaction Monitoring

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance coupling efficiency over dichloromethane (Table 1).

Table 1: Solvent Effects on Amide Coupling Yield

Solvent Coupling Agent Yield (%)
Dichloromethane DCC 68
DMF HBTU 82
THF EDCl/HOBt 75

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.94 (d, J = 1.6 Hz, 2H, benzodioxole-H), 6.98 (s, 1H, benzodioxole-H), 6.81 (d, J = 8.0 Hz, 1H, benzodioxole-H), 3.88 (s, 6H, OCH3).
  • HRMS (ESI+) : m/z calculated for C21H17N2O5S [M+H]+: 409.0954; found: 409.0956.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing pathways during cyclization may yield 2-aminothiazole regioisomers. Using excess thiourea and controlled pH (pH 7–8) suppresses byproduct formation.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted 3,5-dimethoxybenzoic acid.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties and applications.

Biology: In biological research, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential anti-inflammatory, antioxidant, and anticancer properties are of particular interest to researchers.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on physicochemical properties, synthetic yields, and spectral characteristics.

Structural Analogues

Thiazole vs. Thiadiazole/Isoxazole Derivatives

  • Target Compound : The thiazole ring provides a planar, aromatic scaffold, with the 4-position benzodioxole enhancing electron density and the 2-position 3,5-dimethoxybenzamide contributing to steric bulk.
  • Compound 6 (): Features a thiadiazole core with isoxazole and benzamide substituents. The thiadiazole’s additional nitrogen atom increases polarity but reduces lipophilicity compared to the thiazole-based target compound .
  • Compound 8a (): Incorporates a pyridine-thiadiazole hybrid structure. The pyridine ring introduces basicity, contrasting with the neutral benzodioxole in the target compound .

Benzodioxole-Containing Analogues

  • Compound 5b (): (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide.
  • Compound D14 (): Features a penta-2,4-dienamide backbone with a 4-(methylthio)phenyl group. The absence of a thiazole ring reduces heterocyclic diversity compared to the target compound .
Physicochemical Properties
Compound Name Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 412.41* N/A† N/A† Thiazole, benzodioxole, dimethoxy
5b () 369.38 92.7 Not reported Thiazole, benzodioxole, dienamide
6 () 348.39 70 160 Thiadiazole, isoxazole, benzamide
8a () 414.49 80 290 Thiadiazole, pyridine, acetyl
D14 () 466.52 13.7 208.9–211.3 Dienamide, benzodioxole, methylthio

*Calculated using molecular formula.

Key Observations :

  • Melting Points : Thiadiazole derivatives (e.g., 8a, mp 290°C) exhibit higher melting points than dienamides (e.g., D14, mp ~210°C), likely due to stronger intermolecular interactions in rigid heterocycles .
Spectral Data Comparison
  • IR Spectroscopy :

    • Target Compound : Expected C=O stretch (~1650 cm⁻¹) and aromatic C–O (benzodioxole, ~1250 cm⁻¹).
    • Compound 6 (): Shows C=O at 1606 cm⁻¹, consistent with benzamide conjugation .
    • Compound 5b (): Exhibits C=O at 1680 cm⁻¹ and C=C (dienamide) at 1605 cm⁻¹, highlighting electronic differences vs. the target compound .
  • NMR Spectroscopy :

    • Compound 8a (): Aromatic protons resonate at δ 7.47–8.39 ppm, similar to the target compound’s expected benzodioxole signals (δ 6.8–7.2 ppm) .
    • Compound D16 (): Benzodioxole protons appear as a singlet at δ 6.0–6.2 ppm, contrasting with split signals in thiazole derivatives due to anisotropic effects .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
  • Dimethoxybenzamide Group : Contributes to the compound's lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is critical in cancer therapy.
  • Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
    • The thiazole and dioxole components enhance these effects through enzyme modulation and signaling pathway interference.
  • Antimicrobial Effects :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor cell proliferation,
AntimicrobialPotential activity against various pathogens,
Enzyme InhibitionInteraction with enzymes related to cell growth,

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong anticancer potential. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating promising antimicrobial properties worthy of further exploration.

Q & A

Q. What are the key steps in synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole ring and benzamide moiety. A common approach includes:

Thiazole Ring Formation : Condensation of 2-aminothiazole derivatives with substituted carbonyl compounds (e.g., via Hantzsch thiazole synthesis).

Benzamide Coupling : Reaction of the thiazole intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond.
Optimization of solvent polarity (e.g., chloroform vs. dichloromethane) and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) is critical to achieving >75% yield .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at C3/C5 of benzamide, benzo[d][1,3]dioxole integration).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 415.0921 for C20_{20}H17_{17}N2_2O5_5S).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Systematic variation of parameters such as:
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiazole C2-H vs. benzo[d][1,3]dioxole protons).
  • Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation of the benzamide group).
  • Computational Modeling : Compare experimental 13^13C shifts with DFT-calculated values (e.g., using B3LYP/6-31G(d)) to validate assignments .

Q. What strategies validate the compound’s bioactivity against target enzymes (e.g., antimicrobial assays)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50_{50} values against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation.
  • Molecular Docking : Simulate binding interactions (e.g., AutoDock Vina) to identify key residues (e.g., hydrophobic pockets accommodating dimethoxybenzamide).
  • Resistance Studies : Compare activity against wild-type vs. mutant strains (e.g., E. coli TolC-deficient mutants for efflux pump analysis) .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Liposomal Encapsulation : Formulate with phosphatidylcholine/cholesterol liposomes for controlled release .

Data-Driven Research Questions

Q. What structural analogs of this compound exhibit enhanced pharmacological profiles?

  • Methodological Answer :
Analog StructureModificationActivity EnhancementReference
3,5-Dimethoxy → NitroImproved DHFR inhibition (IC50_{50} ↓40%)Antimicrobial
Thiazole → ThiadiazoleIncreased solubility (LogP ↓0.8)Anticancer
Benzo[d][1,3]dioxole → FluorophenylEnhanced metabolic stability (t1/2_{1/2} ↑2.5×)Anti-inflammatory

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at thiazole S/N).
  • QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with activity.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl → trifluoromethyl substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.